Bienvenue dans la boutique en ligne BenchChem!

187986-17-0

Chemotaxis FPR mFPR

WKYMVM is the only documented full pan-agonist at FPR1, FPR2, and FPR3, uniquely activating the complete phagocyte effector repertoire—chemotaxis, superoxide generation, and exocytosis—where analogs WKGMVm and WKRMVm fail. It exhibits ~100-fold greater chemotactic potency than fMLF in murine models (1 nM vs. 100 nM), enabling physiologically relevant dosing. Its differential FPRL1/FPR1 affinity (EC50: 1.8 nM vs. 43.8 nM) provides a concentration-dependent selectivity window without genetic deletion. Essential for FPR2 pharmacological benchmarking and comprehensive phagocyte functional analysis.

Molecular Formula C₄₁H₆₁N₉O₇S₂
Molecular Weight 856.11
CAS No. 187986-17-0
Cat. No. B612498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name187986-17-0
CAS187986-17-0
Molecular FormulaC₄₁H₆₁N₉O₇S₂
Molecular Weight856.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WKYMVM (CAS 187986-17-0): Synthetic Hexapeptide Pan-Agonist of Formyl Peptide Receptors for Inflammatory and Immune Signaling Research


WKYMVM (Trp-Lys-Tyr-Met-Val-D-Met-NH₂; CAS 187986-17-0) is a synthetic hexapeptide that functions as a potent, selective pan-agonist for human formyl peptide receptors FPR1, FPR2 (formerly FPRL1), and FPR3 (formerly FPRL2) [1]. It was identified through peptide library screening for its capacity to stimulate inositol phosphate hydrolysis in lymphocyte cell lines and has become a widely utilized pharmacological tool for dissecting FPR-mediated signaling in leukocytes, phagocytes, and other immune cells [2].

Why Generic Substitution Fails for WKYMVM (CAS 187986-17-0): Differential FPR Subtype Activation, Biased Signaling, and Functional Selectivity


WKYMVM cannot be generically substituted by other formyl peptide receptor (FPR) agonists because it exhibits a unique combination of high-potency, pan-FPR activity, and functional bias that is not replicated by natural ligands (e.g., fMLP, SAA) or other synthetic agonists (e.g., MMK-1, compound 43, ACT-389949) [1]. Critically, WKYMVM is the only agonist that acts as a full agonist at both FPR1 and FPR2, whereas natural FPR2 agonists display markedly lower activity ratios, indicating underutilized signaling potential of this receptor [2]. Furthermore, WKYMVM activates a broader repertoire of phagocyte effector functions—including chemotaxis, superoxide generation, and exocytosis—relative to analogs like WKGMVm and WKRMVm, which selectively fail to induce exocytosis [3]. These distinct receptor engagement and signaling bias profiles render substitution with another FPR ligand scientifically invalid for studies requiring full FPR2 activation, comprehensive phagocyte functional analysis, or specific signaling pathway interrogation.

WKYMVM (CAS 187986-17-0): Quantitative Evidence of Differential FPR Subtype Potency, Functional Bias, and Ligand-Specific Signaling Compared to fMLP, MMK-1, SAA, and Structural Analogs


WKYMVM Exhibits ~100-Fold Greater Chemotactic Potency Than fMLF in Murine FPR-Expressing Cells

WKYMVM induces optimal chemotaxis in murine FPR (mFPR)-transfected cells at a concentration 100-fold lower than that required for the prototypical FPR agonist N-formyl-Met-Leu-Phe (fMLF) [1].

Chemotaxis FPR mFPR

WKYMVM is the Only Full Agonist at FPR2 Among Tested Natural and Synthetic Ligands

In a systematic comparative analysis of FPR1 and FPR2 signaling, only the synthetic peptide WKYMVm acted as a full agonist at FPR2, whereas natural FPR2 agonists—regardless of N-terminal formylation—exhibited significantly lower activity ratios, suggesting underutilized signaling potential of FPR2 [1].

FPR2 Biased agonism Full agonism

WKYMVM Induces Both Chemotaxis and Exocytosis, Whereas WKGMVm and WKRMVm Analogs Fail to Trigger Exocytosis

WKYMVM activates a broad spectrum of phagocyte responses including both chemotaxis and exocytosis. In contrast, the single-amino-acid substitution analogs WKGMVm (Gly substitution) and WKRMVm (Arg substitution) induce chemotaxis but completely fail to trigger exocytosis in FPR-expressing RBL-2H3 cells [1].

Exocytosis Chemotaxis Functional selectivity

WKYMVM Binds FPRL1 with ~25-Fold Higher Affinity Than FPR, Enabling Selective Receptor Engagement at Low Concentrations

In competitive binding assays using a fluorescent WK(FL)YMVm probe in FPRL1-expressing RBL cells, WKYMVM displays high affinity with an EC50 of 1.8 ± 0.3 nM, whereas its affinity for FPR-expressing U937 cells is 43.8 ± 4.3 nM—a ~24-fold difference [1].

FPRL1 Binding affinity Receptor selectivity

WKYMVM Stimulates Superoxide Generation in Human Neutrophils More Effectively Than fMLP

WKYMVM is more effective than the canonical FPR agonist fMLP (N-formyl-Met-Leu-Phe) in stimulating superoxide generation in human neutrophils .

Superoxide generation Neutrophils NADPH oxidase

WKYMVM and SAA Trigger Divergent Lipid Mediator Production via FPRL1: WKYMVM Selectively Drives LTB4 While SAA Drives PGE2

Although both WKYMVM and serum amyloid A (SAA) act as FPRL1 ligands, they elicit fundamentally different downstream lipid mediator profiles in human neutrophils: WKYMVM strongly stimulates leukotriene B4 (LTB4) production without affecting prostaglandin E2 (PGE2), whereas SAA strongly stimulates cyclooxygenase-2 (COX-2) expression and PGE2 production but does not stimulate LTB4 [1]. Additionally, WKYMVM, but not SAA, stimulates superoxide generation by human neutrophils [1].

Leukotriene B4 Prostaglandin E2 Lipid mediators

Optimal Research and Industrial Application Scenarios for WKYMVM (CAS 187986-17-0): Where This Peptide Provides Definitive Value Over Alternative FPR Agonists


Studies Requiring Full FPR2 Agonism and Maximal Downstream Signaling

When the experimental objective demands complete activation of FPR2 (FPRL1) signaling pathways—as opposed to partial agonism—WKYMVM is the only documented ligand that consistently behaves as a full agonist across multiple functional assays (cAMP inhibition, ERK1/2 activation, receptor internalization) [1]. Natural FPR2 agonists, including formylated peptides and host-derived molecules such as SAA and LL-37, exhibit lower activity ratios and therefore fail to fully engage FPR2's signaling potential [1]. This makes WKYMVM the essential tool for defining the maximal pharmacological response of FPR2 and for benchmarking novel FPR2 agonists in drug discovery.

Phagocyte Functional Profiling Requiring Comprehensive Effector Readouts (Chemotaxis + Exocytosis)

WKYMVM uniquely activates the full repertoire of phagocyte responses downstream of FPR engagement, including both chemotaxis and exocytosis [2]. In contrast, the structurally similar analogs WKGMVm and WKRMVm induce chemotaxis but fail to trigger exocytosis, demonstrating that even conservative amino acid substitutions can eliminate specific functional outcomes [2]. For investigators conducting comprehensive phagocyte functional analyses—such as degranulation studies, antimicrobial effector mechanism assays, or neutrophil activation profiling—only WKYMVM provides the complete functional signature.

Murine FPR-Mediated Chemotaxis and Signaling Studies Requiring High Sensitivity

In murine FPR (mFPR) systems, WKYMVM exhibits ~100-fold greater chemotactic potency than the standard agonist fMLF, achieving optimal chemotaxis at 1 nM versus 100 nM for fMLF [3]. Additionally, WKYMVM induces calcium mobilization with an EC50 of 1.2–1.5 nM and stimulates robust MAPK phosphorylation at 50 nM [3]. This superior potency enables researchers to work at physiologically relevant concentrations and improves assay sensitivity in murine models, particularly in vivo or ex vivo studies where high agonist concentrations may produce off-target effects or toxicity.

FPRL1-Selective Signaling at Low Nanomolar Concentrations with Minimized FPR1 Crosstalk

WKYMVM binds FPRL1 (FPR2) with an EC50 of 1.8 ± 0.3 nM, which is approximately 24-fold higher affinity than its binding to FPR1 (EC50 = 43.8 ± 4.3 nM) [4]. This differential affinity provides a concentration-dependent selectivity window: at low nanomolar concentrations (e.g., 1–10 nM), WKYMVM preferentially engages FPRL1 while largely sparing FPR1. This property is particularly valuable for dissecting FPRL1-specific signaling in mixed cell populations expressing both receptors (e.g., primary human neutrophils) without requiring genetic deletion or receptor-specific antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 187986-17-0

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.